2-Aminopropanimidamidedihydrochloride

Description

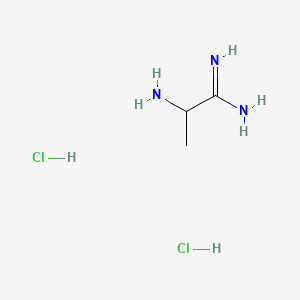

2-Aminopropanimidamidedihydrochloride is a hydrochlorinated amidine derivative with a propyl backbone. Amidines are characterized by the functional group R–C(=NH)–NH₂, which confers strong basicity due to the resonance-stabilized guanidine-like structure. The dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula |

C3H11Cl2N3 |

|---|---|

Molecular Weight |

160.04 g/mol |

IUPAC Name |

2-aminopropanimidamide;dihydrochloride |

InChI |

InChI=1S/C3H9N3.2ClH/c1-2(4)3(5)6;;/h2H,4H2,1H3,(H3,5,6);2*1H |

InChI Key |

TZTDVUUZSULSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=N)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropanimidamidedihydrochloride typically involves the reaction of 2-methylpropionamidine with an oxidizing agent. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, where the compound is soluble .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction is carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanimidamidedihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, acid anhydrides, and bases such as NaOH or pyridine. The reactions typically occur at room temperature and provide high yields .

Major Products Formed

The major products formed from these reactions include amides, alkenes, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminopropanimidamidedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopropanimidamidedihydrochloride involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various monomers and its pathways involve radical-mediated polymerization processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Aminopropanimidamidedihydrochloride and Analogs

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., this compound, compound) generally exhibit higher water solubility than monohydrochlorides (e.g., D-Alaninamide Hydrochloride) due to increased ionic character .

- Basicity : Amidines (pKa ~11–12) are significantly more basic than amides (pKa ~0–1), enabling interactions with biological targets like nucleic acids or enzymes .

- Thermal Stability : Amidines with aromatic substituents (e.g., thiazole in compound) demonstrate higher stability than aliphatic variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.